L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan
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Overview
Description
L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids lysine, alanine, glycine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a substrate in enzymatic assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: Another synthetic peptide with a similar structure but different amino acid composition.
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of lysine, alanine, glycine, and tryptophan residues allows for versatile interactions in various research and industrial contexts.
Properties
CAS No. |
876191-91-2 |
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Molecular Formula |
C25H37N7O6 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H37N7O6/c1-14(30-23(35)15(2)31-24(36)18(27)8-5-6-10-26)22(34)29-13-21(33)32-20(25(37)38)11-16-12-28-19-9-4-3-7-17(16)19/h3-4,7,9,12,14-15,18,20,28H,5-6,8,10-11,13,26-27H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,33)(H,37,38)/t14-,15-,18-,20-/m0/s1 |
InChI Key |
XINSWQFMPICEAW-OFVDUGFESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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